molecular formula C24H26O13 B1649428 Rosmarinyl glucoside CAS No. 910028-78-3

Rosmarinyl glucoside

Cat. No.: B1649428
CAS No.: 910028-78-3
M. Wt: 522.5 g/mol
InChI Key: GBPUVZAXOLYUDN-PRFRQLEPSA-N
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Description

Rosmarinyl glucoside is a compound derived from rosmarinic acid, a natural polyphenol found in rosemary. It is created through glycosylation, where a glucose molecule is attached to rosmarinic acid. This modification makes rosmarinic acid more bioavailable, water-soluble, and stable in formulations. This compound is known for its antioxidant, anti-inflammatory, and photoprotective properties, making it a valuable ingredient in skincare products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rosmarinyl glucoside involves the enzymatic glycosylation of rosmarinic acid. This process typically uses glycosyltransferase enzymes to attach a glucose molecule to the rosmarinic acid. The reaction conditions include an aqueous medium and a controlled temperature to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using biotechnological processes. These methods involve the use of microbial or plant cell cultures to produce the glycosyltransferase enzymes required for the glycosylation reaction. The process is optimized for high yield and purity, ensuring the compound’s stability and bioavailability .

Chemical Reactions Analysis

Types of Reactions: Rosmarinyl glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydro derivatives, and substituted glucosides .

Scientific Research Applications

Rosmarinyl glucoside has a wide range of scientific research applications:

Mechanism of Action

Rosmarinyl glucoside exerts its effects through several mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its enhanced stability and bioavailability compared to rosmarinic acid. The glycosylation process makes it more suitable for use in formulations, providing sustained antioxidant and anti-inflammatory effects. Its ability to inhibit specific enzymes involved in skin aging further distinguishes it from other similar compounds .

Properties

IUPAC Name

(2R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O13/c25-10-18-20(30)21(31)22(32)24(37-18)36-16-5-2-12(8-15(16)28)9-17(23(33)34)35-19(29)6-3-11-1-4-13(26)14(27)7-11/h1-8,17-18,20-22,24-28,30-32H,9-10H2,(H,33,34)/b6-3+/t17-,18-,20-,21+,22-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPUVZAXOLYUDN-PRFRQLEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238363
Record name Rosmarinyl glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910028-78-3
Record name Rosmarinyl glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910028783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosmarinyl glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROSMARINYL GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LBK307OWD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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